![molecular formula C13H19NO4S2 B5878927 1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)

1-[2,4-bis(methylsulfonyl)phenyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

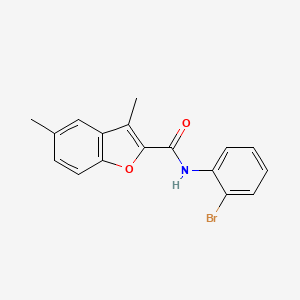

“1-[2,4-bis(methylsulfonyl)phenyl]piperidine” is a chemical compound with the molecular formula C13H19NO4S2 . Its average mass is 317.424 Da and its monoisotopic mass is 317.075562 Da .

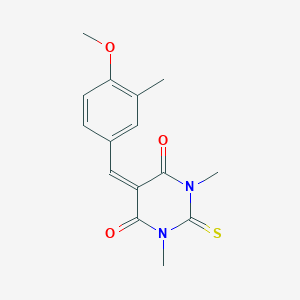

Molecular Structure Analysis

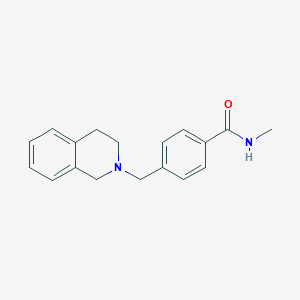

The molecular structure of “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a phenyl group (a ring of six carbon atoms) that has two methylsulfonyl (CH3-SO2-) groups attached to it .Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals. The compound “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” can be utilized in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are essential for designing drugs and have been the subject of extensive research to develop cost-effective and rapid synthesis methods .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. They are found in natural alkaloids and synthetic pharmaceuticals. “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” could be investigated for potential inclusion in drugs due to its structural significance. The compound’s derivatives may exhibit biological activities such as antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Development of Anti-Inflammatory Agents

Sulfonamide-based compounds, like “1-[2,4-bis(methylsulfonyl)phenyl]piperidine,” have shown promise as anti-inflammatory agents. Research into the anti-inflammatory properties of sulfonamide analogs of indole, which share a similar sulfonamide scaffold, suggests that this compound could also be a candidate for the development of new anti-inflammatory drugs .

Anticancer Research

The sulfonamide group in “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” is of particular interest in anticancer research. Indole-sulfonamide derivatives have been reported to possess anticancer properties, and the compound could be synthesized and tested for similar activities. Its potential efficacy against various cancer types could be a significant area of study .

COX-2 Inhibition for Pain Management

Compounds with methylsulfonylphenyl groups have been designed as COX-2 inhibitors, which are crucial for pain management and treatment of inflammation. “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” could be explored for its COX-2 inhibitory properties, potentially leading to the development of new analgesic medications .

Neuropharmacology

Piperidine derivatives play a significant role in neuropharmacology due to their impact on the central nervous system. The compound “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” may be researched for its effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Mechanism of Action

Mode of Action

It is known that piperazine derivatives can interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, but the exact pathways and downstream effects for this specific compound require further investigation .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination from the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

1-[2,4-bis(methylsulfonyl)phenyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-19(15,16)11-6-7-12(13(10-11)20(2,17)18)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEGLUJNIXIUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2,4-Bis(methylsulfonyl)phenyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)

![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)

![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)